HDAC6 Isoform Selectivity: HPOB Demonstrates Complete Loss of Activity Against Class I HDACs at 10 µM
HPOB exhibits >30-fold selectivity for HDAC6 over other HDAC isoforms, with no detectable inhibition of HDAC1–5 and HDAC7–11 at concentrations up to 10 µM, confirming high isoform selectivity . This contrasts with Ricolinostat (ACY-1215), which shows only 10–12-fold selectivity and retains potent activity against HDAC1 (IC50 58 nM), HDAC2 (48 nM), and HDAC3 (51 nM) . Similarly, Tubastatin A, while 1000-fold selective against most isoforms, maintains activity against HDAC8 (57-fold selectivity) .
| Evidence Dimension | HDAC6 isoform selectivity (IC50 ratio HDAC6:HDAC1) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 56 nM; HDAC1 IC50 = 2.9 µM (ratio = 52) |
| Comparator Or Baseline | Ricolinostat: HDAC6 IC50 = 5 nM, HDAC1 IC50 = 58 nM (ratio = 11.6) |
| Quantified Difference | HPOB HDAC6:HDAC1 selectivity ratio = 52 vs. Ricolinostat ratio = 11.6 (4.5-fold greater selectivity) |
| Conditions | Recombinant human HDAC enzymes, fluorogenic substrate (Z-Lys(Ac)-AMC), 37°C, 30 min incubation |
Why This Matters
Higher Class I HDAC selectivity minimizes confounding biological effects from unintended HDAC1/2/3 inhibition, which are associated with hematological toxicity and transcriptional dysregulation, making HPOB preferable for experiments requiring clean HDAC6-specific readouts.
